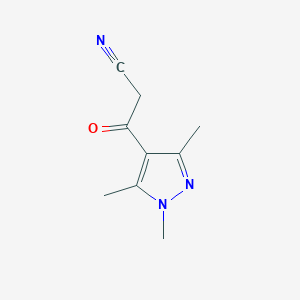

3-oxo-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanenitrile

Description

3-oxo-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanenitrile is a nitrile-functionalized propanenitrile derivative featuring a 1,3,5-trimethylpyrazole moiety at the β-keto position. This compound is notable for its sterically hindered pyrazole ring, which is substituted with three methyl groups at positions 1, 3, and 3. However, commercial availability of this compound has been discontinued .

Properties

IUPAC Name |

3-oxo-3-(1,3,5-trimethylpyrazol-4-yl)propanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O/c1-6-9(8(13)4-5-10)7(2)12(3)11-6/h4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGNFWMCFDNESHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C)C)C(=O)CC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3-oxo-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanenitrile typically involves the cyclocondensation of α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine. This reaction can be catalyzed by vitamin B1, which acts as a green catalyst, providing favorable catalytic activity and reusability . The reaction conditions are generally mild, and the process is metal-free, acid-free, and base-free, making it an environmentally friendly method .

Chemical Reactions Analysis

3-oxo-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanenitrile undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert the nitrile group to an amine group.

Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-oxo-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanenitrile has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Industry: The compound is used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 3-oxo-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanenitrile involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby affecting various biochemical processes. For example, it has been shown to interact with the active site of enzymes involved in the biosynthesis of nucleic acids, leading to the inhibition of cell proliferation .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The compound’s structural analogues primarily differ in the substituents on the pyrazole ring or the β-keto position. Key comparisons include:

- Hydrogen Bonding: Unlike compounds with hydroxyl or amino groups (e.g., the benzalydine derivative in ), the target compound lacks hydrogen-bond donors, which may reduce its crystallinity or solubility in polar solvents .

Physicochemical Properties

- Spectroscopic Trends : The nitrile group (~2220 cm⁻¹) and ketone (~1689 cm⁻¹) are consistent across analogues, but the benzalydine derivative shows additional C=N stretching at 1655 cm⁻¹ .

- Thermal Stability : The high melting point of the benzalydine derivative (180–183°C) suggests strong intermolecular interactions (e.g., hydrogen bonding), absent in the target compound .

Biological Activity

Overview

3-oxo-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanenitrile is a pyrazole derivative with the molecular formula C9H11N3O. This compound has garnered attention for its potential biological activity, particularly in the fields of medicinal chemistry and pharmacology. Its structure features a pyrazole ring with three methyl substitutions and a nitrile group attached to a propanone moiety, which contributes to its unique properties and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific biochemical targets. It has been suggested that related compounds exhibit a favorable binding pattern within the lmptr1 pocket, a known target for antileishmanial activity. The mode of action involves lower binding free energy, indicating strong affinity for the target site, which is crucial for efficacy against pathogens like Leishmania.

Pharmacological Effects

Research indicates that this compound may possess several pharmacological effects:

- Antileishmanial Activity : Related compounds have shown significant antipromastigote activity, outperforming standard treatments in laboratory settings. This suggests potential use in treating leishmaniasis.

- Antimalarial Properties : Pyrazole derivatives are often noted for their antimalarial effects, indicating that this compound may also exhibit similar activity.

Case Studies and Research Findings

A variety of studies have explored the biological activities of pyrazole derivatives, including this compound. Here are some notable findings:

The synthesis of this compound typically involves cyclocondensation reactions with α, β-unsaturated aldehydes or ketones. Catalysts such as vitamin B1 enhance the reaction efficiency and yield. Understanding these synthetic pathways is essential for developing analogs with optimized biological activities.

Q & A

Basic Research Question

- NMR Spectroscopy : ¹H and ¹³C NMR (e.g., in Chloroform-) resolve the pyrazole ring protons (~5.9–6.3 ppm) and nitrile carbon signals (~110–120 ppm). Coupling patterns confirm substituent positions .

- IR Spectroscopy : Strong absorption bands near 2228 cm⁻¹ (C≡N stretch) and 1606 cm⁻¹ (C=O stretch) are diagnostic .

- X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, with R factors <0.05 indicating high precision. Twinned data or high-resolution datasets require specialized refinement protocols .

How can researchers resolve crystallographic data discrepancies in its structure?

Advanced Research Question

Discrepancies in crystallographic data (e.g., disordered pyrazole rings) are addressed via:

- Multi-zone Refinement : Separate refinement of overlapping electron density regions using SHELXL.

- Twinned Data Handling : Apply twin laws (e.g., HKLF 5 format) and detwinning algorithms in SHELXE.

- Validation Tools : Use PLATON or CCDC tools to check for missed symmetry or hydrogen-bonding inconsistencies .

What strategies optimize reaction yields in its synthesis?

Advanced Research Question

- Temperature Control : Low temperatures (0–5 °C) stabilize reactive intermediates (e.g., azido intermediates) .

- Purification : Flash chromatography (e.g., cyclohexane/ethyl acetate gradients) isolates the product with >88% yield. Dry-loading on Celite improves separation .

- Catalyst Screening : Piperidine or TFA enhances cyclocondensation efficiency, reducing reaction times from hours to minutes .

What safety precautions are necessary when handling this compound?

Basic Research Question

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (Category 2/2A irritant) .

- Ventilation : Use fume hoods to prevent inhalation of dust/aerosols.

- Spill Management : Absorb spills with inert material (e.g., vermiculite) and dispose as hazardous waste .

How can researchers investigate its reactivity in nucleophilic addition reactions?

Advanced Research Question

- Kinetic Studies : Monitor reaction progress via TLC or HPLC under varying conditions (pH, solvent polarity).

- Substituent Effects : Compare reactivity with analogs (e.g., 3-oxo-3-piperidin-1-yl-propionitrile) to assess steric/electronic influences .

- Mechanistic Probes : Isotopic labeling (e.g., ¹⁵N) or trapping intermediates (e.g., with TEMPO) elucidates reaction pathways .

How does computational modeling aid in studying its electronic properties?

Advanced Research Question

- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict bond lengths/angles. Compare with crystallographic data .

- Frontier Molecular Orbitals : Calculate HOMO-LUMO gaps to assess electrophilicity of the nitrile group.

- Docking Studies : Model interactions with biological targets (e.g., enzymes) to guide drug design .

What in vitro assays assess its potential bioactivity?

Advanced Research Question

- Cytotoxicity Assays : Use MTT or SRB protocols on cancer cell lines (e.g., HeLa or MCF-7) with IC₅₀ determination .

- Enzyme Inhibition : Screen against kinases or proteases via fluorescence-based assays (e.g., ATP depletion monitoring).

- Apoptosis Markers : Western blotting for caspase-3/9 activation confirms mechanistic pathways .

Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.